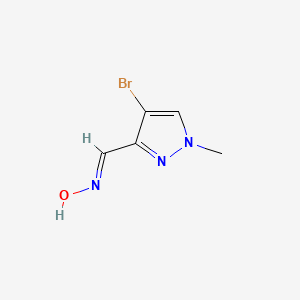

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Descripción general

Descripción

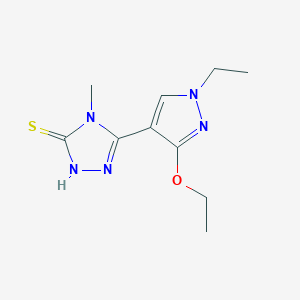

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, also known as 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde, is an organic compound with the molecular formula C5H5BrN2O . It appears as an off-white to light brown powder .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Pyrazole-3-carbaldehyde can be converted to oxime with hydroxylamine.HCl in pyridine .Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a bromine atom attached to the ring .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is an off-white to light brown powder . It has a molecular formula of C5H5BrN2O .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

- 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime and its derivatives are key in the synthesis of various chemical compounds. For instance, they react with acetic anhydride to produce corresponding nitriles, typical for anti-isomers of aldoximes. Such reactions are crucial in organic synthesis and compound development (Attaryan et al., 2012).

Catalysis and Chemical Reactions

- These compounds serve as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of various heterocyclic compounds. This illustrates their utility in catalyzing and facilitating complex chemical reactions (Vilkauskaitė et al., 2011).

Antimicrobial Applications

- Derivatives of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime have shown potential in antimicrobial applications. Their structure and properties make them candidates for the synthesis of compounds with significant activity against various pathogens, including fungi and bacteria (Ramadan et al., 2018).

Applications in Magnetism

- In the field of magnetism, certain derivatives have been used as ligands for the coordination of paramagnetic transition metal ions. This has led to the creation of clusters exhibiting single-molecule magnetic behavior, demonstrating their potential in advanced magnetic materials research (Giannopoulos et al., 2014).

Agricultural and Biological Applications

- Various derivatives of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime have shown promising results in agricultural and biological applications. They have been explored for their potential as plant growth promoters and also for their bioactivities, which include antioxidant and antihyperglycemic properties (Hassan et al., 2020).

Drug Development and Medicinal Chemistry

- The compound and its derivatives are instrumental in the development of novel therapeutic agents. They have been utilized in the synthesis of compounds with potential regulatory effects on apoptosis and autophagy in cancer cells, specifically in lung cancer research (Zheng et al., 2010).

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Therefore, the future directions for 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime could involve its use in the synthesis of new bioactive compounds.

Mecanismo De Acción

Target of Action

Related compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .

Mode of Action

It’s worth noting that related compounds like 4-bromopyrazole have been shown to inhibit oxidative phosphorylation and atp exchange reactions . This suggests that 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime might interact with its targets in a similar manner, leading to changes in cellular energy metabolism.

Biochemical Pathways

Given the reported inhibition of oxidative phosphorylation by related compounds , it’s plausible that this compound could affect pathways related to energy metabolism.

Result of Action

The inhibition of oxidative phosphorylation and atp exchange reactions by related compounds suggests potential impacts on cellular energy levels and metabolism .

Propiedades

IUPAC Name |

(NE)-N-[(4-bromo-1-methylpyrazol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-3-4(6)5(8-9)2-7-10/h2-3,10H,1H3/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFKQLHHHNRNCN-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)

![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)

![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)